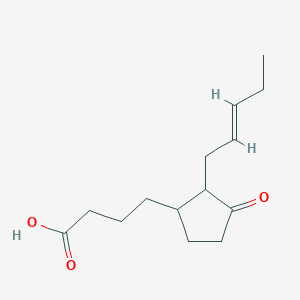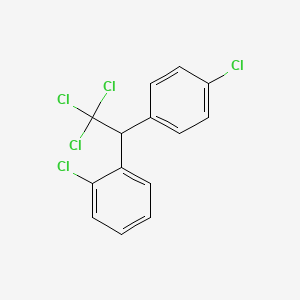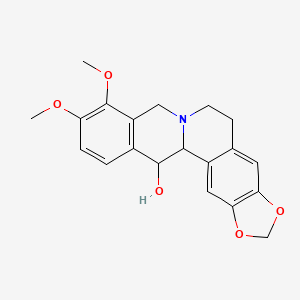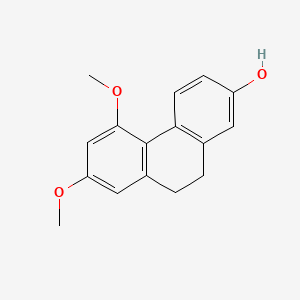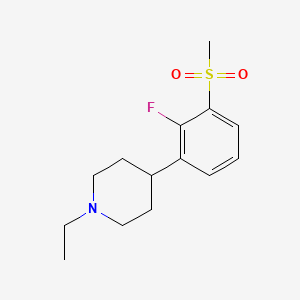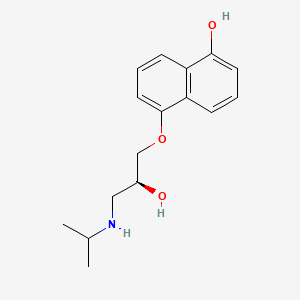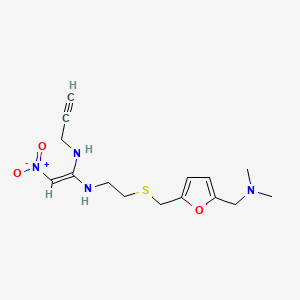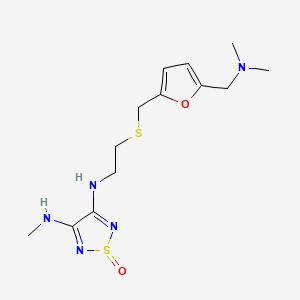
m-PEG4-benzaldehyde
概述
描述
m-PEG4-benzaldehyde: is a small molecule polyethylene glycol linker containing a terminal benzaldehyde moiety. This compound is known for its ability to react with primary amine groups, making it a versatile reagent in various chemical and biological applications. The polyethylene glycol arm increases the solubility of compounds in aqueous media, enhancing its utility in research and industrial settings .
准备方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Displacement: One common method involves the nucleophilic displacement of a leaving group (such as a tosylate or mesylate) on a polyethylene glycol chain with a benzaldehyde derivative.
Reductive Amination: Another method involves the reductive amination of a polyethylene glycol-aldehyde with an amine, followed by oxidation to form the benzaldehyde moiety.
Industrial Production Methods: Industrial production of m-PEG4-benzaldehyde often involves large-scale nucleophilic displacement reactions, utilizing high-purity reagents and controlled reaction conditions to ensure consistency and yield. The process may include steps such as purification through chromatography and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
化学反应分析
Types of Reactions:
Oxidation: m-PEG4-benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The benzaldehyde moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and hydrazines are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
Chemistry:
Bioconjugation: m-PEG4-benzaldehyde is used in the conjugation of biomolecules, facilitating the creation of complex assemblies for research and diagnostic purposes.
Biology:
Protein Labeling: It is employed in labeling proteins and peptides, enhancing their solubility and stability in biological assays.
Medicine:
Drug Delivery Systems: The compound is incorporated into drug delivery systems to modify and control drug release profiles.
Industry:
作用机制
The mechanism of action of m-PEG4-benzaldehyde involves its reactivity with primary amine groups. The benzaldehyde moiety forms a Schiff base with the amine, creating a stable linkage. This reaction is facilitated by the polyethylene glycol spacer, which enhances solubility and reduces nonspecific interactions . The molecular targets include aminooxy and hydrazine groups, which are commonly found in biomolecules and drugs .
相似化合物的比较
m-PEG3-benzaldehyde: Similar in structure but with a shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.
m-PEG5-benzaldehyde: Features a longer polyethylene glycol chain, which may enhance solubility further but could affect the reactivity of the benzaldehyde moiety.
Uniqueness: m-PEG4-benzaldehyde strikes a balance between solubility and reactivity, making it a versatile reagent for a wide range of applications. Its specific polyethylene glycol chain length provides optimal properties for bioconjugation and drug delivery systems .
属性
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-16-6-7-17-8-9-18-10-11-19-14-4-2-13(12-15)3-5-14/h2-5,12H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUXIDOVXGFYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

